

Ginsenoside-Rh3 signaling pathways in apoptosis and angiogenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ginsenoside-Rh3**

Cat. No.: **B1238888**

[Get Quote](#)

An In-Depth Technical Guide to **Ginsenoside-Rh3** Signaling Pathways in Apoptosis and Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary bioactive saponins isolated from *Panax ginseng*, have garnered significant attention for their diverse pharmacological activities. Among them, Ginsenoside Rh3, a protopanaxadiol-type ginsenoside, has demonstrated notable potential as an anticancer agent. Its therapeutic effects are largely attributed to its ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and angiogenesis (the formation of new blood vessels), which are critical for tumor growth and metastasis. While closely related to the more extensively studied Ginsenoside Rg3, Rh3 exhibits unique properties and mechanisms. [1][2][3] This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by Ginsenoside Rh3 and the closely related Rg3 in the induction of apoptosis and the inhibition of angiogenesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

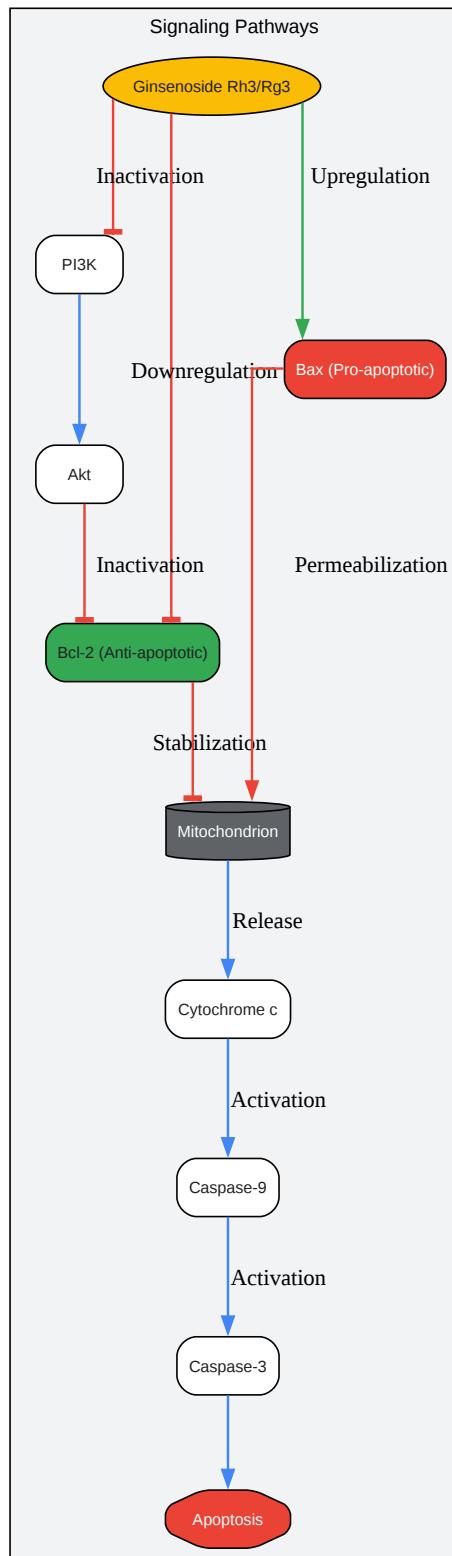
Ginsenoside-Rh3 in Apoptosis Signaling

Ginsenoside Rh3 and Rg3 induce apoptosis in various cancer cell lines through the modulation of multiple signaling cascades, primarily involving the intrinsic mitochondrial pathway and the inhibition of pro-survival signals.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism through which Ginsenoside Rh3/Rg3 exerts its pro-apoptotic effects. This pathway is initiated by cellular stress and converges on the mitochondria.

- **Modulation of Bcl-2 Family Proteins:** A critical step in mitochondrial-mediated apoptosis is the regulation of the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Ginsenoside Rh3/Rg3 treatment shifts the balance in favor of apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax.^{[4][5][6][7]} This increased Bax/Bcl-2 ratio is a key determinant for initiating the apoptotic cascade.^{[4][7]}
- **Mitochondrial Dysfunction and Cytochrome c Release:** The altered Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP). This disrupts the mitochondrial membrane potential (MMP) and facilitates the release of cytochrome c from the intermembrane space into the cytosol.^{[4][7]}
- **Caspase Activation:** Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.^{[1][3][4][5]} Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.^[7]
- **Role of Reactive Oxygen Species (ROS):** Treatment with ginsenosides like Rh2 and Rg3 has been shown to increase the generation of mitochondrial ROS.^[4] Excess ROS can induce oxidative stress, leading to dissipation of the MMP and triggering the mitochondrial apoptosis cascade.^[4]


PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Ginsenoside Rg3 has been shown to suppress the phosphorylation and subsequent activation of both PI3K and Akt in various cancer cells, including lung and leukemia cells.^{[8][9][10]} By inhibiting this key survival

pathway, Rg3 effectively removes a major barrier to apoptosis, thereby sensitizing cancer cells to programmed cell death.[9][11][12]

Visualization: Apoptosis Signaling Pathway

Ginsenoside-Rh3/Rg3 Apoptosis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Ginsenoside-Rh3/Rg3** induces apoptosis via mitochondrial and PI3K/Akt pathways.

Quantitative Data: Pro-Apoptotic Effects

Parameter	Ginsenoside	Cell Line/Model	Concentration	Observed Effect	Reference
Cell Viability (IC50)	Ginsenoside Rh2	Jurkat (Leukemia)	~35 µM (24h)	Dose-dependent decrease in cell viability.	[4]
Ginsenoside Rg3	Jurkat (Leukemia)	~90 µM (24h)		Dose-dependent decrease in cell viability.	[4]
Apoptosis Rate	Ginsenoside Rh2	Jurkat (Leukemia)	35 µM	23.23% early apoptotic cells.	[4]
Ginsenoside Rg3	Jurkat (Leukemia)	35 µM		10.53% early apoptotic cells.	[4]
Ginsenoside Rg3	MDA-MB-231 (Breast)	30 µM		29.49% apoptotic cells at 24h.	[7]
Protein Expression	Ginsenoside Rg3	U266 (Myeloma)	0-80 µM	Dose-dependent increase in Bax expression.	[6]
Ginsenoside Rh2/Rg3	Jurkat (Leukemia)	35 µM		Significant increase in cleaved caspase-3 & -9.	[4]
Ginsenoside Rh3	SW1116 (Colorectal)	120 µg/mL		Increased mRNA and protein	[1][3]

expression of
caspase-3.

Key Experimental Protocols: Apoptosis

1. Cell Viability Assay (MTT or CCK-8)

- Principle: Measures the metabolic activity of viable cells.
- Protocol:
 - Seed cells (e.g., Jurkat, SW1116) in a 96-well plate at a density of 2.5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.[13]
 - Replace the medium with fresh medium containing various concentrations of Ginsenoside Rh3/Rg3 (e.g., 0-120 μ g/mL or 0-80 μ M) and a vehicle control.[3][6]
 - Incubate for a specified period (e.g., 24, 48 hours).[4][6]
 - Add 10 μ L of CCK-8 solution or 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
 - If using MTT, add 150 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle control.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

- Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
- Protocol:
 - Treat cells with the desired concentration of Ginsenoside Rh3/Rg3 for the desired time (e.g., 24 hours).[4]

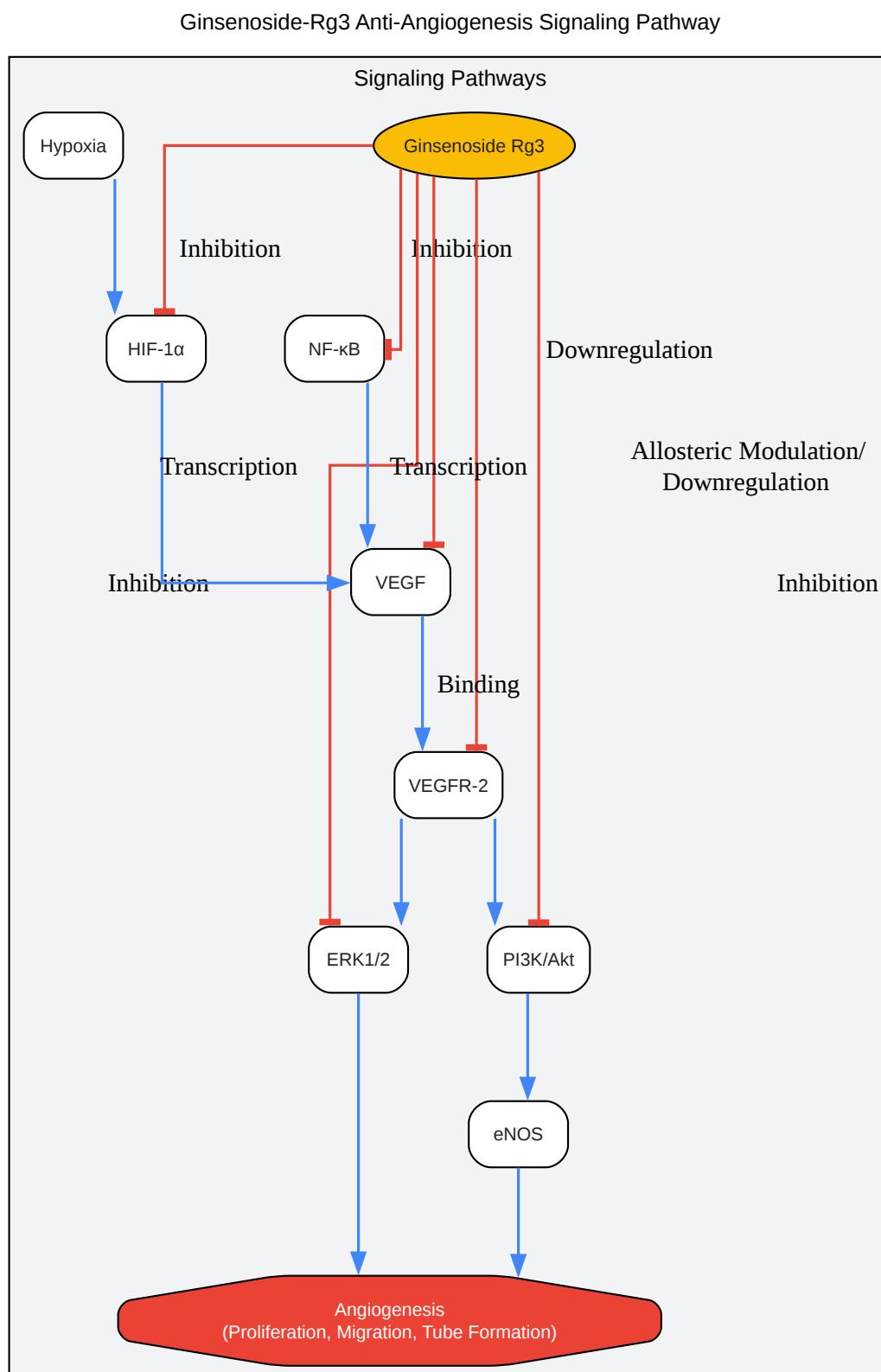
- Harvest cells by trypsinization and wash twice with cold PBS.
- Resuspend cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (or 7-AAD) to 100 μ L of the cell suspension.[4]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis for Apoptosis-Related Proteins

- Principle: Detects and quantifies the expression levels of specific proteins.
- Protocol:
 - After treatment with Ginsenoside Rh3/Rg3, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Denature 20-40 μ g of protein per sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt, β -actin) overnight at 4°C.[4][14]
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β -actin).[4]

Ginsenoside-Rh3 in Angiogenesis Signaling


Ginsenoside Rg3 is a potent inhibitor of angiogenesis, targeting multiple steps in the angiogenic cascade, from growth factor signaling to endothelial cell behavior.[15][16][17]

VEGF/VEGFR-2 Signaling Pathway

The interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, is the primary driver of angiogenesis.[15][16] Ginsenoside Rg3 effectively disrupts this axis.

- Inhibition of VEGF and VEGFR-2 Expression: Rg3 has been shown to decrease the expression of VEGF at both the mRNA and protein levels in various cancer cells, often under hypoxic conditions.[8][15][18] It also reduces the expression of its primary receptor, VEGFR-2, on endothelial cells.[16]
- Downregulation of HIF-1 α : Under tumor-induced hypoxia, the transcription factor Hypoxia-Inducible Factor-1 α (HIF-1 α) is stabilized and drives the expression of VEGF.[8] Ginsenoside Rg3 inhibits the expression and activation of HIF-1 α , thereby cutting off a major stimulus for VEGF production.[8][15][18]
- Blockade of Downstream Signaling: The binding of VEGF to VEGFR-2 activates several downstream pro-angiogenic pathways. Rg3 has been demonstrated to inhibit the phosphorylation and activation of key signaling molecules within these cascades, including PI3K/Akt, ERK1/2, and JNK.[8][18] The inhibition of the Akt/eNOS (endothelial nitric oxide synthase) pathway is particularly important, as eNOS-produced nitric oxide is a critical mediator of angiogenesis.[15]
- Inhibition of NF- κ B: The transcription factor Nuclear Factor- κ B (NF- κ B) regulates the expression of many genes involved in inflammation and angiogenesis, including VEGF. Rg3 treatment can inhibit the activation of NF- κ B, further contributing to the suppression of pro-angiogenic factors.[15][18][19]

Visualization: Anti-Angiogenesis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Ginsenoside-Rg3 inhibits angiogenesis by targeting the HIF-1 α /VEGF/VEGFR-2 axis.

Quantitative Data: Anti-Angiogenic Effects

Parameter	Ginsenoside	Cell Line/Model	Concentration	Observed Effect	Reference
Endothelial Cell Proliferation (IC50)	20(R)-Ginsenoside Rg3	HUVEC	~10 nM	Dose-dependent inhibition of proliferation.	[17]
Tube Formation	20(R)-Rg3	HUVEC	25 µM	59% decrease in loop formation.	[20] [21]
20(R)-Rg3	HUVEC	50 µM	96% decrease in loop formation.		[20] [21]
20(S)-Rg3	HUVEC	50 µM	53% inhibition of loop formation.		[20] [21]
20(S)-Rg3	HUVEC	100 µM	83% inhibition of loop formation.		[20] [21]
Cell Migration	20(S)-Rg3	HUVEC	50 µM	66% inhibition of cell migration.	[20]
20(S)-Rg3	HUVEC	100 µM	80% inhibition of cell migration.		[20]
In Vivo Angiogenesis	Ginsenoside Rg3	Matrigel Plug (Mouse)	150-600 ng/mL	Significant reduction in CD31 positive capillaries.	[22]

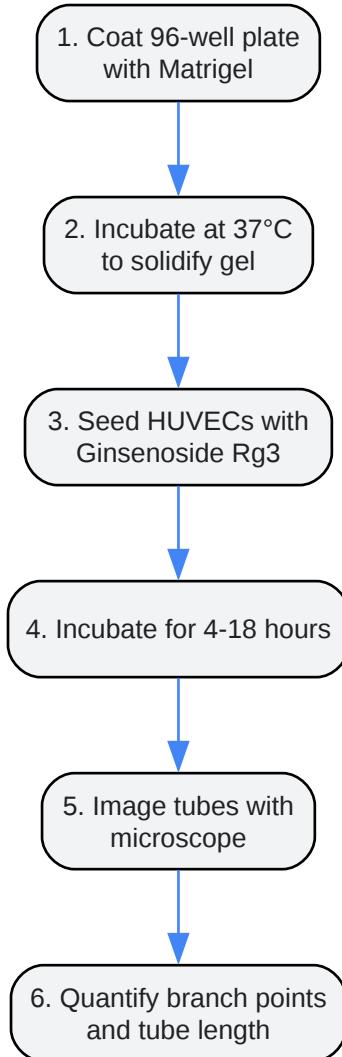
Key Experimental Protocols: Angiogenesis

1. Endothelial Cell Tube Formation Assay

- Principle: Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
- Protocol:
 - Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 μ L of Matrigel.
 - Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
 - Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium containing various concentrations of Ginsenoside Rg3 (e.g., 1-100 μ M).[23]
 - Seed 1-2 \times 10⁴ HUVECs onto the surface of the Matrigel.
 - Incubate for 4-18 hours at 37°C.
 - Observe and photograph the formation of tube-like networks using an inverted microscope.[23]
 - Quantify angiogenesis by measuring parameters such as the number of branch points or total tube length using software like ImageJ.[23]

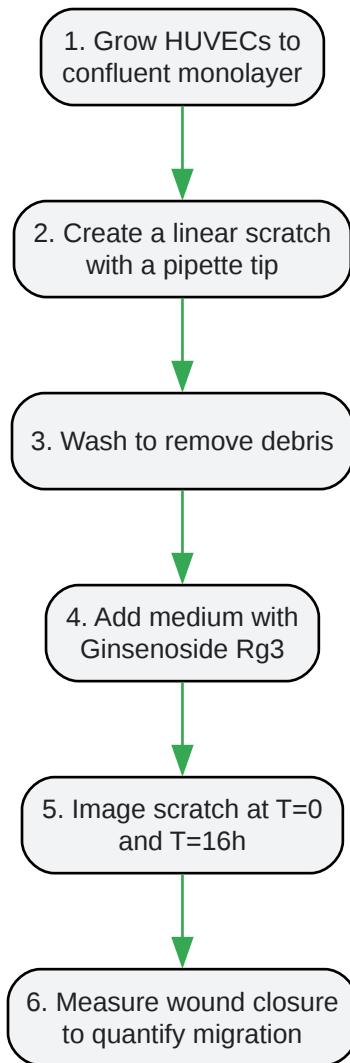
2. Wound Healing (Scratch) Assay for Cell Migration

- Principle: Measures the rate of cell migration into a cell-free area.
- Protocol:
 - Grow HUVECs to a confluent monolayer in a 6-well plate.
 - Create a linear "scratch" or wound in the monolayer using a sterile 200 μ L pipette tip.
 - Wash the wells with PBS to remove detached cells.[23]


- Replace the medium with fresh medium containing different concentrations of Ginsenoside Rg3 and a vehicle control.[23]
- Capture images of the scratch at time 0 and at subsequent time points (e.g., 10-16 hours). [20]
- Measure the width of the scratch at multiple points for each condition and time point.
- Calculate the percentage of wound closure to determine the rate of cell migration.[23]

3. In Vivo Matrigel Plug Assay

- Principle: Evaluates angiogenesis in vivo by assessing blood vessel infiltration into a subcutaneously implanted Matrigel plug.
- Protocol:
 - Mix ice-cold Matrigel with a pro-angiogenic factor like VEGF (e.g., 100 ng/mL) and different concentrations of Ginsenoside Rg3 (e.g., 150-600 ng/mL).[22]
 - Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6 mice.
 - After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
 - Fix the plugs in formalin, embed in paraffin, and section them.
 - Perform immunohistochemistry on the sections using an antibody against an endothelial cell marker, such as CD31.[22]
 - Quantify neovascularization by counting the number of CD31-positive capillaries within the plug using microscopy and image analysis software.[22]


Experimental Workflow Visualizations

Workflow: Endothelial Cell Tube Formation Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the endothelial cell tube formation assay.

Workflow: Wound Healing (Scratch) Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the wound healing (scratch) migration assay.

Conclusion

Ginsenoside Rh3 and its closely related epimer Rg3 are potent natural compounds that target critical vulnerabilities in cancer progression. They effectively induce apoptosis by modulating the intrinsic mitochondrial pathway, increasing the Bax/Bcl-2 ratio, and triggering the caspase cascade, while simultaneously suppressing pro-survival signals from the PI3K/Akt pathway. Furthermore, they exhibit robust anti-angiogenic properties by disrupting the central HIF-1 α /VEGF/VEGFR-2 signaling axis, thereby inhibiting endothelial cell proliferation, migration, and the formation of new tumor-feeding blood vessels. The multifaceted mechanisms of action

of these ginsenosides underscore their significant therapeutic potential as standalone or adjuvant agents in oncology. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anticancer properties of Ginsenoside Rh3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Ginsenoside Rh3 induces pyroptosis and ferroptosis through the Stat3/p53/NRF2 axis in colorectal cancer cells: Ginsenoside Rh3 has anti-colorectal cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rh3 Inhibits Proliferation and Induces Apoptosis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginsenoside Rg3 induces apoptosis in human multiple myeloma cells via the activation of Bcl-2-associated X protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg3 inhibits HIF-1 α and VEGF expression in patient with acute leukemia via inhibiting the activation of PI3K/Akt and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Ginsenosides Rb2 and Rg3 Promotes Angiogenic Phenotype of Human Endothelial Cells via PI3K/Akt and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Angiogenic Properties of Ginsenoside Rg3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 218.62.10.209:8080 [218.62.10.209:8080]
- 18. Gensenoside Rg3 inhibits hypoxia-induced VEGF expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ginsenoside-Rh3 signaling pathways in apoptosis and angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238888#ginsenoside-rh3-signaling-pathways-in-apoptosis-and-angiogenesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com